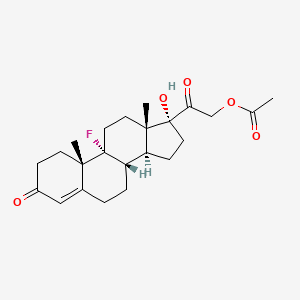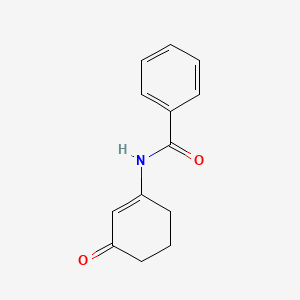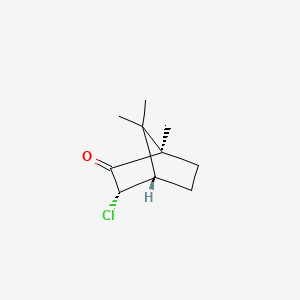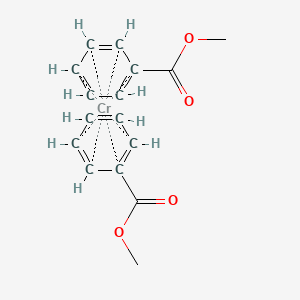
Magnesium disodium ethane-1,2-diamine tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium disodium ethane-1,2-diamine tetraacetate is a chelating agent that binds to metal ions, forming stable complexes. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to sequester metal ions such as calcium, magnesium, and iron .
Preparation Methods
Magnesium disodium ethane-1,2-diamine tetraacetate is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction yields tetrasodium ethylenediaminetetraacetate, which is then converted into the disodium magnesium salt . The compound is typically prepared by dissolving it in a small amount of water, filtering, and precipitating it with an excess of methanol. The product is then dried at 80°C .
Chemical Reactions Analysis
Magnesium disodium ethane-1,2-diamine tetraacetate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. It is stable under normal conditions but can react with strong oxidizing agents . The major products formed from these reactions are the metal complexes, which are water-soluble and can be used in various applications.
Scientific Research Applications
Magnesium disodium ethane-1,2-diamine tetraacetate is used as a chelating agent in various scientific research applications. In chemistry, it is used to bind metal ions in aqueous solutions, preventing them from interfering with reactions . In biology, it is used in tissue culture to prevent cell clumping by binding to calcium ions . In medicine, it is used as a stabilizer and preservative in medications and cosmetics . In industry, it is used in water treatment processes to remove heavy metal ions and improve water quality .
Mechanism of Action
The compound exerts its effects by forming chelates with divalent and trivalent metal ions. It binds to metal ions such as calcium, magnesium, and iron, forming stable complexes that are water-soluble . This chelation process prevents the metal ions from participating in unwanted reactions, thereby stabilizing the solution and preventing interference in various applications .
Comparison with Similar Compounds
Magnesium disodium ethane-1,2-diamine tetraacetate is similar to other chelating agents such as tetrasodium ethylenediaminetetraacetate and disodium ethylenediaminetetraacetate . its unique ability to form stable complexes with magnesium ions makes it particularly useful in applications where magnesium is a key component . Other similar compounds include triethylenetetramine and tetraacetylethylenediamine .
Properties
Molecular Formula |
C10H20MgN2Na2O8 |
|---|---|
Molecular Weight |
366.56 g/mol |
IUPAC Name |
magnesium;disodium;ethane-1,2-diamine;tetraacetate |
InChI |
InChI=1S/C2H8N2.4C2H4O2.Mg.2Na/c3-1-2-4;4*1-2(3)4;;;/h1-4H2;4*1H3,(H,3,4);;;/q;;;;;+2;2*+1/p-4 |
InChI Key |
QEVZDLIWCQXMAY-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].C(CN)N.[Na+].[Na+].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)

![Benz[j]heptaphene](/img/structure/B14749824.png)

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)





